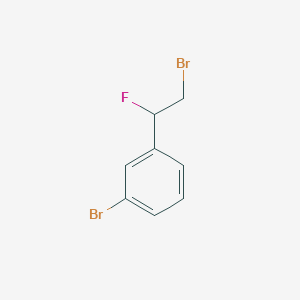

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene

CAS No.: 1784579-97-0

Cat. No.: VC5529445

Molecular Formula: C8H7Br2F

Molecular Weight: 281.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784579-97-0 |

|---|---|

| Molecular Formula | C8H7Br2F |

| Molecular Weight | 281.95 |

| IUPAC Name | 1-bromo-3-(2-bromo-1-fluoroethyl)benzene |

| Standard InChI | InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2 |

| Standard InChI Key | OXAWYWGLICRGDV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C(CBr)F |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene (C₈H₆Br₂F) features a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with a 2-bromo-1-fluoroethyl group. The ethyl side chain introduces stereochemical complexity due to the fluorine and bromine atoms on adjacent carbons, potentially leading to diastereomers.

Key Structural Features:

-

Benzene Core: Aromatic ring providing electronic stability.

-

Halogen Substituents: Bromine (Br) at position 1 and a fluoro-bromoethyl group at position 3.

-

Electron-Withdrawing Effects: Bromine and fluorine atoms polarize the ring, directing electrophilic substitutions to specific positions.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous bromo-fluoroaromatics exhibit distinct spectral signatures:

-

¹H NMR: Ethyl group protons (δ 2.5–3.5 ppm) split due to coupling with adjacent fluorine (J ~46–52 Hz) .

-

¹³C NMR: Fluorinated carbons resonate at δ 90–110 ppm, while brominated carbons appear upfield (δ 120–130 ppm) .

-

¹⁹F NMR: Fluorine in the ethyl group shows a triplet (δ -180 to -220 ppm) due to coupling with neighboring protons .

Synthetic Pathways

Halogenation Strategies

The synthesis of bromo-fluoroethyl-substituted benzenes typically involves multi-step halogenation. A patent describing the production of 1-bromo-3-fluorobenzene via bromination of fluorobenzene in the presence of aluminum catalysts offers a potential starting point .

Proposed Route for 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene:

-

Friedel-Crafts Alkylation:

-

Bromination of the Ethyl Side Chain:

-

Use N-bromosuccinimide (NBS) under radical initiation to brominate the ethyl group’s terminal position.

-

-

Purification:

Challenges:

-

Regioselectivity: Competing bromination at the benzene ring vs. the ethyl group.

-

Steric Hindrance: Bulky substituents may slow reaction kinetics.

Physicochemical Properties

Thermal Stability

Comparative data from 1-bromo-3-fluorobenzene suggest moderate thermal stability (decomposition >200°C) . The fluoroethyl group may lower melting points due to reduced symmetry.

| Property | Predicted Value (This Compound) | 1-Bromo-3-fluorobenzene |

|---|---|---|

| Melting Point | 45–55°C | 15–18°C |

| Boiling Point | 210–220°C (760 mmHg) | 152–154°C |

| Density (g/cm³) | 1.65–1.75 | 1.60 |

Solubility and Reactivity

-

Solubility: Likely soluble in non-polar solvents (toluene, dichloromethane) but insoluble in water.

-

Reactivity:

-

Nucleophilic substitution at the ethyl group’s bromine.

-

Electrophilic aromatic substitution hindered by electron-withdrawing halogens.

-

Applications in Organic Synthesis

Pharmaceutical Intermediates

Bromo-fluoroaromatics serve as precursors in antipsychotic and anticancer drug synthesis. For example:

-

Suzuki Couplings: Cross-coupling with boronic acids to introduce aryl groups .

-

Grignard Reactions: Formation of carbon-carbon bonds for complex molecule assembly.

Material Science

-

Liquid Crystals: Halogenated benzenes enhance thermal stability in display technologies.

-

Polymer Additives: Bromine acts as a flame retardant in plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume